molecular formula C22H16F2N4O2 B4319269 2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate

2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate

Cat. No. B4319269
M. Wt: 406.4 g/mol
InChI Key: RFUJJEIBKUTYFS-UHFFFAOYSA-N
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Description

2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is a tetrazole derivative that exhibits unique properties, making it a promising candidate for drug discovery and development.

Mechanism Of Action

The mechanism of action of 2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate is not fully understood, but it is believed to act as an inhibitor of specific enzymes and proteins involved in the development and progression of various diseases. This compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising candidate for drug development.

Biochemical And Physiological Effects

Studies have shown that 2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate exhibits significant biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, making it a promising compound for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate in lab experiments include its high purity, stability, and reliability. This compound has been extensively studied, and its properties are well understood, making it a valuable tool for scientific research. However, the limitations of using this compound in lab experiments include its high cost and the potential for toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for the study and application of 2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate. These include:
1. Further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.
2. Development of new derivatives of this compound with improved properties and efficacy.
3. Exploration of its potential applications in other fields, such as materials science and nanotechnology.
4. Investigation of its potential as a diagnostic tool for various diseases.
5. Collaboration with industry partners to develop new drugs based on this compound.
Conclusion
2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate is a valuable compound for scientific research with potential applications in various fields. Its unique properties make it a promising candidate for drug discovery and development, and further investigation into its mechanism of action and potential applications is warranted. The careful handling and safety precautions required when working with this compound should be taken seriously to ensure the safety of researchers and the successful outcome of experiments.

Scientific Research Applications

The unique properties of 2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate make it a valuable compound for scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

(2-fluorophenyl)methyl 4-[5-[(2-fluorophenyl)methyl]tetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2/c23-19-7-3-1-5-16(19)13-21-25-26-27-28(21)18-11-9-15(10-12-18)22(29)30-14-17-6-2-4-8-20(17)24/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUJJEIBKUTYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=NN2C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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